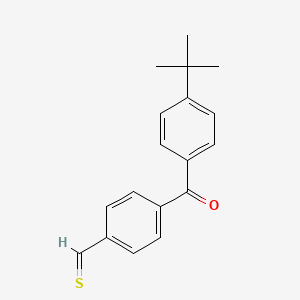

4-(4-Tert-butylbenzoyl)thiobenzaldehyde

Description

Properties

Molecular Formula |

C18H18OS |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-(4-tert-butylbenzoyl)thiobenzaldehyde |

InChI |

InChI=1S/C18H18OS/c1-18(2,3)16-10-8-15(9-11-16)17(19)14-6-4-13(12-20)5-7-14/h4-12H,1-3H3 |

InChI Key |

ZSKMGVUCSAAHFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde typically involves the reaction of 4-tert-butylbenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylbenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Intermediate for Synthesis

4-(4-Tert-butylbenzoyl)thiobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups that can be further modified to yield complex molecules.

Example Reactions

- Formation of Thioureas : The compound can react with amines to form thioureas, which are valuable in medicinal chemistry due to their biological activity.

- Schiff Base Formation : It can undergo condensation reactions with primary amines to form Schiff bases, which are important in the development of new drugs and materials.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Case Study: Inhibition of Mushroom Tyrosinase

A kinetic study evaluated the inhibition constants (KI) for mushroom tyrosinase by 4-substituted benzaldehydes, including this compound. The findings suggested that this compound could serve as a lead structure for developing skin-whitening agents due to its ability to inhibit melanin production .

Material Science

Polymer Chemistry

The compound is utilized in synthesizing polymers and materials with specific properties. For instance, it can be used to create photoresponsive materials through polymerization reactions that incorporate light-sensitive groups.

Case Study: Photocrosslinkable Polymers

A study demonstrated the use of this compound in creating photocrosslinkable polymers. These polymers have applications in coatings and adhesives, where UV light can trigger crosslinking, resulting in enhanced mechanical properties and durability .

Cosmetic Applications

Fragrance Industry

As an intermediate for synthesizing fragrance compounds, this compound is essential in developing scents used in cosmetics and personal care products. Its floral notes contribute to formulations aimed at enhancing consumer appeal.

Data Table: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Antimicrobial properties | Development of new antibiotics |

| Material Science | Creation of photoresponsive materials | Coatings and adhesives |

| Cosmetic Industry | Fragrance formulation | Personal care products |

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The tert-butylbenzoyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Tert-butylbenzoyl)thiobenzaldehyde with structurally related compounds, based on data inferred from the evidence:

*Estimated based on substituent contributions.

Key Differences:

- Reactivity : Thiobenzaldehyde undergoes rapid ‘ene’ reactions and cycloadditions due to its electron-deficient C=S bond , whereas 4-tert-butylbenzaldehyde exhibits slower reactivity due to steric hindrance . The tert-butylbenzoyl group in the target compound likely reduces reactivity compared to unsubstituted thiobenzaldehyde.

- Stability : Thiobenzaldehyde derivatives (e.g., S-oxide) are stabilized by electronic effects , while tert-butyl-substituted benzaldehydes are stabilized sterically . The hybrid structure of this compound may balance both effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.